molecular formula C15H19F3N2O B2679925 (E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide CAS No. 2411334-58-0

(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide

Cat. No.: B2679925
CAS No.: 2411334-58-0
M. Wt: 300.325
InChI Key: TWSCBAPSIIJFLN-RMKNXTFCSA-N
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Description

Trifluoromethyl compounds are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are used in various fields, including medicinal chemistry .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) can be synthesized using various methods . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group. This group can influence the properties of the compound, including its reactivity and stability .


Chemical Reactions Analysis

Trifluoromethyl compounds can undergo various chemical reactions. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .


Physical and Chemical Properties Analysis

Trifluoromethyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. This group is highly electronegative, which can influence the compound’s reactivity, stability, and other properties .

Mechanism of Action

The mechanism of action of trifluoromethyl compounds can vary depending on their structure and the specific application. For example, in the case of trifluoromethylation of secondary amines, mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .

Future Directions

The field of trifluoromethyl compounds is a dynamic area of research with many potential future directions. These compounds have a wide range of applications, particularly in the field of medicinal chemistry . Future research will likely continue to explore new synthesis methods, applications, and properties of these compounds.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c1-19(2)10-6-9-14(21)20(3)11-12-7-4-5-8-13(12)15(16,17)18/h4-9H,10-11H2,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSCBAPSIIJFLN-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(C)CC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(C)CC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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